molecular formula C19H15N3O2 B5548732 2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile

2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile

Cat. No. B5548732
M. Wt: 317.3 g/mol
InChI Key: ZIYVMPVLRJZJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related naphthalene derivatives involves various chemical reactions designed to introduce specific functional groups or to construct the naphthalene core itself. Techniques such as intramolecular cyclization, Michael addition, and subsequent functional group transformations are commonly employed. For instance, Kobayashi et al. (1999) demonstrated the synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives through intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives, showcasing the complexity and precision required in synthesizing such compounds (Kobayashi et al., 1999).

Molecular Structure Analysis

The structural analysis of compounds similar to "2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile" often involves detailed studies of their crystallography to understand the molecular orientation, hydrogen bonding, and supramolecular aggregation. For example, Low et al. (2002) explored the supramolecular structures of related compounds, revealing insights into intramolecular hydrogen bonding and π-π stacking interactions that play a crucial role in the molecular stability and interactions of these compounds (Low et al., 2002).

Scientific Research Applications

Histamine H3 Receptor Antagonists

A study by L. Black et al. (2007) discussed the development of 4-[6-(2-Tertiaryaminoethyl)naphthalen-2-yl]benzonitriles as potent histamine H3 receptor antagonists with high potency and selectivity, designed around a naphthalene core to enhance lipophilicity and CNS penetration. This could imply potential research applications in CNS disorders for similar compounds (Black et al., 2007).

Environmental Analysis and Pollutant Detection

M. Alonso et al. (1999) utilized solid-phase extraction and ion-pair chromatography/electrospray-mass spectrometry for the analysis of polar benzene- and naphthalenesulfonates in industrial effluents. This method could potentially be adapted for the analysis and detection of environmental pollutants, including structurally related naphthalene derivatives (Alonso et al., 1999).

Synthetic Methodologies

K. Kobayashi et al. (1999) described the synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives via intramolecular cyclization, which might be relevant for the synthesis of the target compound or its derivatives for various research applications (Kobayashi et al., 1999).

Anticancer Agents

A study on the synthesis and bioactivity evaluation of 3-amino-6, 11-dioxo-6, 11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid derivatives by Palanichamy Santhosh Kumar et al. (2021) highlights the potential of naphthalene derivatives as anticancer agents. The study found that certain compounds displayed better cytotoxicity against HeLa cells compared to other derivatives, suggesting the applicability of similar structural compounds in cancer research (Kumar et al., 2021).

properties

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c20-8-14-12-3-1-2-4-13(12)18(15(9-21)19(14)22)11-5-6-16-17(7-11)24-10-23-16/h5-7H,1-4,10,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVMPVLRJZJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=C2C3=CC4=C(C=C3)OCO4)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile

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